molecular formula C13H17N3O B2469939 1-(1-mesityl-1H-1,2,3-triazol-4-yl)ethan-1-ol CAS No. 2320150-71-6

1-(1-mesityl-1H-1,2,3-triazol-4-yl)ethan-1-ol

Cat. No.: B2469939
CAS No.: 2320150-71-6
M. Wt: 231.299
InChI Key: NMKODILKISOGRF-UHFFFAOYSA-N
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Description

1-(1-Mesityl-1H-1,2,3-triazol-4-yl)ethan-1-ol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a mesityl group, which is a derivative of mesitylene, attached to the triazole ring. The presence of the mesityl group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

The synthesis of 1-(1-mesityl-1H-1,2,3-triazol-4-yl)ethan-1-ol typically involves the use of “click” chemistry, a powerful and efficient method for constructing triazole rings. One common synthetic route involves the reaction of an azide with an alkyne in the presence of a copper catalyst. The reaction is usually carried out in an aqueous medium, which provides a green and sustainable approach to synthesis .

Industrial production methods for this compound may involve scaling up the click chemistry process, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

1-(1-Mesityl-1H-1,2,3-triazol-4-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The triazole ring can be reduced under specific conditions, although this is less common due to the stability of the triazole ring.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of functionalized triazole derivatives.

Scientific Research Applications

1-(1-Mesityl-1H-1,2,3-triazol-4-yl)ethan-1-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-(1-Mesityl-1H-1,2,3-triazol-4-yl)ethan-1-ol can be compared with other triazole derivatives, such as:

The uniqueness of this compound lies in the presence of the mesityl group, which imparts distinct steric and electronic properties, influencing its reactivity and interactions in various applications.

Properties

IUPAC Name

1-[1-(2,4,6-trimethylphenyl)triazol-4-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-8-5-9(2)13(10(3)6-8)16-7-12(11(4)17)14-15-16/h5-7,11,17H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKODILKISOGRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C=C(N=N2)C(C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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